(R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
Overview
Description
®-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a chemical compound with the molecular formula C7H11ClN2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile typically involves the reaction of pyrrolidine derivatives with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the desired stereochemistry and yield. Common solvents used in this reaction include dichloromethane and acetonitrile, with the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of ®-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The purification of the final product is achieved through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of amides, thioethers, and esters.
Reduction Reactions: Formation of alcohol derivatives.
Oxidation Reactions: Formation of carboxylic acids.
Scientific Research Applications
®-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit the activity of the target enzyme, leading to potential therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
- ®-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
- ®-1-(2-hydroxyacetyl)pyrrolidine-2-carbonitrile
Uniqueness
®-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is unique due to its specific chloroacetyl group, which imparts distinct reactivity and potential biological activity
Properties
IUPAC Name |
(2R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWRPKBYQZOLCD-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)CCl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448343 | |
Record name | (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565452-98-4 | |
Record name | (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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